molecular formula C6H12N4O B15206900 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine CAS No. 439902-06-4

1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine

Cat. No.: B15206900
CAS No.: 439902-06-4
M. Wt: 156.19 g/mol
InChI Key: XCYBHMYDBNMESR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a methoxyethyl group attached to the nitrogen atom at the 1-position of the pyrazole ring, and two amino groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-1H-pyrazole-3,4-diamine
  • 1-(2-Methoxyethyl)-1H-pyrazole-4,5-diol
  • 1-(2-Methoxyethyl)-1H-pyrazole-4,5-dicarboxylic acid

Uniqueness

1-(2-Methoxyethyl)-1H-pyrazole-4,5-diamine is unique due to the presence of both methoxyethyl and diamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyrazole derivatives.

Properties

CAS No.

439902-06-4

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-(2-methoxyethyl)pyrazole-3,4-diamine

InChI

InChI=1S/C6H12N4O/c1-11-3-2-10-6(8)5(7)4-9-10/h4H,2-3,7-8H2,1H3

InChI Key

XCYBHMYDBNMESR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(C=N1)N)N

Origin of Product

United States

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